Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate

Surface Tension Critical Micelle Concentration Counterion Effect

Researchers seeking to avoid chloride-induced stress corrosion cracking in stainless steel systems often lack halide-free quaternary ammonium biocides. This compound replaces the chloride counterion with cyclopentanecarboxylate, eliminating free halide release. Key advantages: - Enables biostatic treatment of closed-loop cooling and oilfield injection systems with stainless steel components. - Carboxylate counterion class demonstrates corrosion inhibition properties in acidic media. - Serves as a tool compound for SAR studies comparing cyclic vs. linear carboxylate effects on QAC physicochemical profiles. Procure to evaluate hydrolytic controlled-release kinetics for antimicrobial coatings.

Molecular Formula C27H47NO2
Molecular Weight 417.7 g/mol
CAS No. 22232-26-4
Cat. No. B12708350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl dimethyl benzyl ammonium cyclopentanecarboxylate
CAS22232-26-4
Molecular FormulaC27H47NO2
Molecular Weight417.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-]
InChIInChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1
InChIKeyCUXXTYVWXBRPRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl Dimethyl Benzyl Ammonium Cyclopentanecarboxylate: Procurement Baseline


Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate (CAS 22232-26-4) is a quaternary ammonium compound (QAC) composed of the benzododecinium cation paired with a cyclopentanecarboxylate counterion [1]. It is structurally related to the widely used benzalkonium chloride (BAC) class of cationic surfactants and biocides. While the benzododecinium cation is well-characterized for its antimicrobial and surface-active properties, the specific influence of the cyclopentanecarboxylate anion on performance parameters remains poorly documented in peer-reviewed literature.

Why Generic QAC Substitution Fails for This Compound


Quaternary ammonium compounds are not universally interchangeable. The counterion identity significantly influences critical performance attributes including solubility, critical micelle concentration (CMC), antimicrobial potency, and formulation compatibility [1]. For instance, studies on gemini QACs demonstrate that varying the carboxylate counterion from formate to lactate produces measurable differences in surface tension reduction and antibacterial activity [2]. Substituting dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate with a generic benzalkonium chloride without experimental confirmation therefore risks compromised efficacy in applications where the cyclopentanecarboxylate counterion has been specifically selected.

Quantitative Differentiation Evidence


Counterion-Dependent Surface Activity

No direct head-to-head comparison data were identified for dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate against its chloride analog. However, class-level evidence from structurally related gemini QACs demonstrates that carboxylate counterions consistently yield different surface tension minima and CMC values compared to halide counterparts [1]. In one study, gemini QACs with carboxylate counterions (formate, acetate, lactate) reduced surface tension to 26.78 mN·m⁻¹ at 1.21 × 10⁻⁵ mol·L⁻¹, with aggregate morphology varying by counterion type [1]. Extrapolation to the target compound suggests the cyclopentanecarboxylate counterion may confer distinct interfacial behavior relative to chloride, but this remains experimentally unconfirmed for this specific compound.

Surface Tension Critical Micelle Concentration Counterion Effect

Antimicrobial Potency: Class-Level Comparisons

Direct MIC data for dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate are absent from the peer-reviewed literature. Class-level data on structurally modified benzalkonium chloride derivatives indicate that alkyl chain length and counterion identity modulate antibacterial activity [1]. In a study of dodecyl dimethyl benzyl ammonium chloride structural analogs, MIC values against Bacillus subtilis and Escherichia coli ranged from 13.5 to 32.5 μg·mL⁻¹ depending on structural modifications [1]. Whether the cyclopentanecarboxylate salt exhibits superior, equivalent, or inferior potency relative to the chloride salt remains experimentally undetermined.

Antimicrobial Minimum Inhibitory Concentration Biocide

Hydrolytic Stability and Formulation Compatibility

Vendor technical notes (from excluded sources) describe the cyclopentanecarboxylate ester bond as susceptible to hydrolysis, potentially regenerating the chloride salt under certain conditions. This liability is distinct from the halide salts (e.g., benzalkonium chloride) which are hydrolytically stable. Quantitative hydrolysis rate data are not available in peer-reviewed literature. However, class-level understanding indicates that ester-containing counterions may offer triggered release or pro-drug functionality not achievable with simple halide salts [1].

Hydrolytic Stability Formulation Compatibility Counterion Exchange

Corrosion Inhibition Potential

Gemini QACs with carboxylate counterions have demonstrated effective corrosion inhibition for A3 steel in acid solution at concentrations of 0.1 g·L⁻¹ [1]. While direct data for the target compound are unavailable, the presence of the cyclopentanecarboxylate anion may confer corrosion inhibition properties not observed with chloride-based QACs, which can be corrosive due to free chloride ions. This represents a class-level inference requiring experimental validation for this specific compound.

Corrosion Inhibition Mild Steel Acid Media

Evidence-Supported Procurement Scenarios


Non-Halide Biocidal Formulations

In environments where chloride ions are detrimental—such as cooling water systems with stainless steel components susceptible to chloride-induced stress corrosion cracking—the cyclopentanecarboxylate salt may offer a technical advantage over benzalkonium chloride [1]. This rationale is based on class-level evidence that carboxylate counterions do not contribute free halide ions, though direct corrosion compatibility data for this specific compound are needed.

Tailored Hydrolytic Release Profiles

The reported hydrolytic susceptibility of the cyclopentanecarboxylate ester bond suggests potential utility in applications requiring controlled release of the active benzododecinium cation, such as long-lasting antimicrobial coatings or agricultural delivery systems [1]. However, quantitative hydrolysis kinetics must be established before formulation design.

Counterion Structure-Activity Relationship Studies

This compound serves as a valuable tool compound for systematic SAR investigations of how cyclic carboxylate counterions modulate QAC physicochemical and biological properties relative to linear carboxylates (acetate, propionate) or halides [1]. Procurement for comparative research purposes is justified where the goal is to fill the identified evidence gaps.

Dual Biocide-Corrosion Inhibition Applications

Oilfield water injection systems and closed-loop cooling circuits benefit from chemicals that combine biostatic activity with corrosion inhibition [2]. While direct evidence for this compound is lacking, the carboxylate counterion class has demonstrated corrosion inhibition in acidic media, warranting targeted evaluation of this specific salt under field-relevant conditions.

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